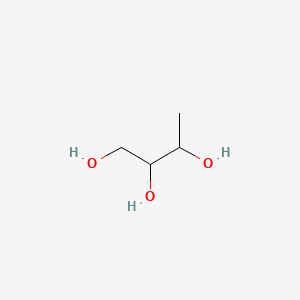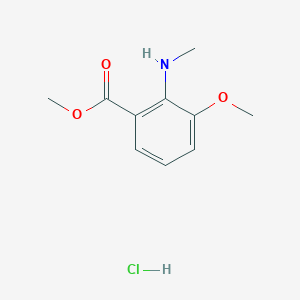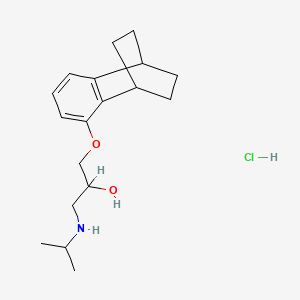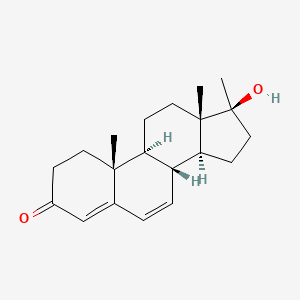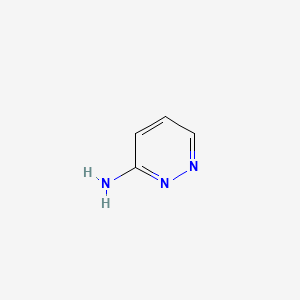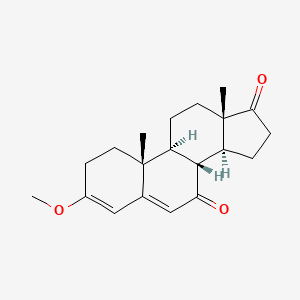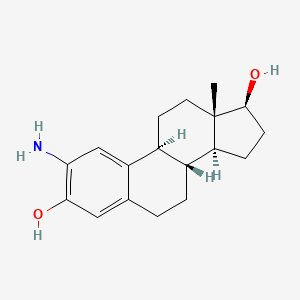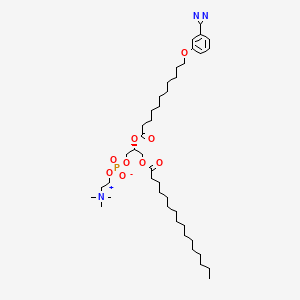
1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine
Descripción general
Descripción
1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine is a synthetic lipid molecule that is widely used in scientific research. It is commonly referred to as DiPhPC, and is a valuable tool for studying the structure and function of biological membranes. In
Mecanismo De Acción
The mechanism of action of DiPhPC is related to its ability to form stable bilayers. When added to a solution, DiPhPC molecules spontaneously assemble into a bilayer structure, with the hydrophobic tails facing each other and the hydrophilic headgroups facing the surrounding aqueous environment. This bilayer structure is similar to the structure of biological membranes, and can be used to study the interactions between membrane components.
Efectos Bioquímicos Y Fisiológicos
DiPhPC has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to influence the activity of several membrane proteins, including ion channels and transporters. DiPhPC also affects the fluidity and permeability of lipid bilayers, which can have significant effects on the function of membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DiPhPC in lab experiments is its ability to form stable bilayers that mimic biological membranes. This allows researchers to study membrane components in a controlled environment, without the need for living cells. However, one limitation of using DiPhPC is that it is a synthetic lipid, and may not accurately reflect the properties of natural membrane lipids. Additionally, the synthesis of DiPhPC is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving DiPhPC. One area of interest is the development of new methods for synthesizing DiPhPC and related lipid molecules. Another area of research is the use of DiPhPC to study the interactions between membrane proteins and lipids in more detail. Additionally, DiPhPC could be used to investigate the effects of lipid composition on membrane protein function, which could have important implications for drug discovery and development.
Conclusion:
In conclusion, 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine, or DiPhPC, is a valuable tool for studying the structure and function of biological membranes. Its ability to form stable bilayers and influence the activity of membrane proteins make it a valuable tool for scientific research. While there are some limitations to using DiPhPC, it remains a widely used lipid molecule in the field of membrane biophysics. Future research involving DiPhPC could lead to new insights into the structure and function of biological membranes, and could have important implications for drug discovery and development.
Métodos De Síntesis
The synthesis of DiPhPC involves several steps, including the preparation of the starting materials and the coupling of the diazirine-containing fatty acid to the phosphocholine headgroup. The final product is purified using chromatography techniques. The synthesis of DiPhPC is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DiPhPC has a wide range of applications in scientific research, particularly in the field of membrane biophysics. It is commonly used as a model membrane lipid, due to its ability to form stable bilayers that mimic the structure and properties of biological membranes. DiPhPC is also used to study the interactions between membrane proteins and lipids, and to investigate the effects of lipids on protein function.
Propiedades
IUPAC Name |
[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215418 | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
CAS RN |
65114-56-9 | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



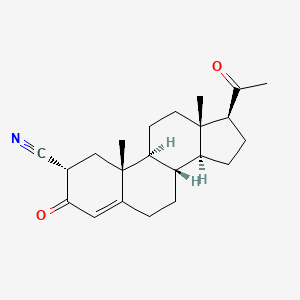

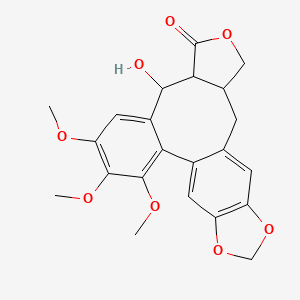
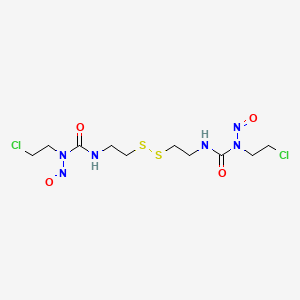
![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)

